Ethyl 2-amino-2-cyclohexylacetate
Description
Ethyl 2-amino-2-cyclohexylacetate (CAS: 91016-81-8) is an ester derivative of cyclohexylglycine, characterized by the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . Its structure features a cyclohexyl group attached to a chiral carbon bearing an amino group and an ethyl ester moiety. This compound is widely used in pharmaceutical synthesis, particularly as a chiral building block for peptidomimetics and enzyme inhibitors due to its stereochemical rigidity and lipophilic properties .
Properties
IUPAC Name |
ethyl 2-amino-2-cyclohexylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8-9H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECSTPOSJXZECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Oximidocyclohexyl)ethyl Acetate
The hydrogenation of oxime intermediates represents a robust pathway to introduce the amino group into the cyclohexyl backbone. As demonstrated in patent CN108424371B, 2-(4-carbonylcyclohexenyl)ethyl acetate reacts with hydroxylamine hydrochloride under acidic conditions (oxalic acid, 50–100°C) to form the oxime derivative. Solvents such as acetonitrile or methanol facilitate this condensation, achieving yields of 80–85%.
Reaction Conditions:
Hydrogenation to Ethyl 2-Amino-2-Cyclohexylacetate
The oxime intermediate undergoes catalytic hydrogenation using Pd-C or Raney-Ni at mild conditions (20–30°C, 5–10 bar H₂). This step reduces the oxime to the primary amine while preserving the ester functionality. Methanol or ethanol serves as the solvent, with catalyst loading optimized at 5–10% (w/w).
Key Parameters:
Wittig Reaction-Based Synthesis
Formation of Ethyl 2-(4-Carbonylcyclohexenyl)acetate
The Wittig reaction constructs the cyclohexenyl-acetate scaffold from 1,4-cyclohexanedione. Ethyl acetate triphenylphosphine ylide reacts with the diketone in toluene or tetrahydrofuran (60–120°C), yielding the α,β-unsaturated ester. A substrate-to-ylide ratio of 1.2:1 ensures complete conversion.
Optimization Data:
Sequential Oximation and Hydrogenation
Following the Wittig reaction, the carbonyl group is converted to an oxime (as in Section 1.1) and subsequently hydrogenated. This two-step sequence achieves an overall yield of 72–78% for this compound.
Direct Esterification of 2-Amino-2-Cyclohexylacetic Acid
Acid-Catalyzed Esterification
A direct route involves esterifying 2-amino-2-cyclohexylacetic acid with ethanol in the presence of concentrated HCl or H₂SO₄. The reaction proceeds via Fischer esterification, with water removal (e.g., molecular sieves) driving completion.
Typical Conditions:
-
Molar Ratio (Acid:EtOH) : 1:5
-
Catalyst : H₂SO₄ (5% w/w)
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Temperature : Reflux (78°C)
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Yield : 88–92% (after neutralization)
Hydrochloride Salt Formation
Post-esterification, treatment with HCl gas in diethyl ether precipitates the hydrochloride salt, enhancing stability for storage.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | Mild conditions, high selectivity | Requires oxime synthesis step | 90–95 | Industrial |
| Wittig Reaction | Constructs complex scaffolds | Multi-step, costly reagents | 72–78 | Laboratory |
| Direct Esterification | Single-step, simple setup | Acid-sensitive substrates | 88–92 | Pilot-scale |
Industrial-Scale Optimization
Continuous Flow Hydrogenation
Adopting continuous flow reactors (e.g., plug-flow systems) enhances safety and efficiency for large-scale hydrogenation. Patent CN108424371B highlights Raney-Ni’s suitability in flow regimes, reducing reaction times to 2–4 hours at 10 bar H₂.
Solvent Recycling
Toluene and methanol are recovered via distillation, achieving >95% solvent reuse in Wittig and hydrogenation steps. This reduces costs and environmental impact.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyclohexylacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Chemistry
EACA serves as a building block in organic synthesis. It is utilized in:
- Synthesis of complex organic molecules : EACA can be modified to create various derivatives that are useful in pharmaceutical chemistry.
- Reagent in chemical reactions : Its reactivity allows it to participate in nucleophilic substitution and other transformations, making it valuable for synthetic chemists.
Biology
In biological research, EACA has been employed for:
- Enzyme kinetics studies : Researchers use EACA to investigate enzyme-ligand interactions, providing insights into reaction mechanisms.
- Biochemical assays : It is used to study enzyme-catalyzed reactions involving ester bonds, contributing to the understanding of metabolic pathways.
Medicine
EACA is being explored for its potential therapeutic applications:
- Precursor in pharmaceutical synthesis : It can be transformed into bioactive compounds that may have therapeutic effects against various diseases.
- Antimicrobial properties : Preliminary studies indicate that EACA exhibits antibacterial activity against several pathogens, suggesting its potential use as an antimicrobial agent .
Industry
In industrial applications, EACA is utilized for:
- Production of specialty chemicals : It acts as an intermediate in the manufacture of agrochemicals and polymers, enhancing the efficiency of production processes.
- Formulation of materials : Its unique properties allow it to be incorporated into various formulations for enhanced performance characteristics .
Antibacterial Activity
A study evaluated the antibacterial efficacy of EACA against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that EACA could be developed into a novel antibacterial agent .
Antifungal Efficacy Assessment
Research on the antifungal properties of EACA demonstrated its effectiveness against Candida species. The MIC values were:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The compound's ability to disrupt fungal cell membranes may contribute to its antifungal activity .
Anti-inflammatory Activity
In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with EACA resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application as an anti-inflammatory therapeutic agent .
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyclohexylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can modulate various biochemical pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Cyclohexyl vs. Phenyl: The cyclohexyl group in this compound confers greater lipophilicity compared to phenyl-containing analogs like Ethyl 2-(diethylamino)-2-phenylacetate, which may enhance membrane permeability in drug delivery . Ester Group Variations: Methyl and tert-butyl esters (e.g., CAS 14328-63-3 and 1888498-82-5) alter solubility and metabolic stability. Methyl esters are more prone to hydrolysis, whereas tert-butyl esters offer prolonged stability in acidic environments .
Chirality: this compound and its (S)-methyl derivative (CAS 14328-63-3) are chiral, making them critical for asymmetric synthesis. In contrast, non-specified analogs (e.g., CAS 322392-74-5) lack enantiomeric characterization, limiting their utility in precision chemistry .
This compound:
Analog-Specific Syntheses:
- tert-Butyl Derivatives : Employ Boc (tert-butoxycarbonyl) protection strategies to introduce the tert-butyl group, enhancing steric protection during peptide coupling .
- Hydrochloride Salts : Formed via treatment with HCl gas in anhydrous conditions to improve crystallinity and storage stability (e.g., CAS 14328-63-3 ).
Biological Activity
Ethyl 2-amino-2-cyclohexylacetate is a compound of interest due to its diverse biological activities, including potential therapeutic applications in medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an amino group and an ester functional group. This configuration allows for various interactions with biological systems, making it a candidate for further pharmaceutical development.
Biological Activities
1. Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits enzyme inhibition properties. It interacts with specific enzymes, modulating their activity, which can lead to various therapeutic effects. The compound is also studied for its ability to bind to receptors involved in pain modulation and inflammation pathways, suggesting potential applications in analgesia and anti-inflammatory treatments.
2. Anti-inflammatory and Analgesic Properties
Preliminary studies have shown that this compound may possess anti-inflammatory and analgesic properties. These effects are crucial for developing new treatments for conditions characterized by chronic inflammation and pain. The compound's mechanism involves the modulation of signaling pathways related to inflammation.
The biological activity of this compound primarily stems from its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymatic reactions or modulate receptor functions, leading to various physiological effects. Specific pathways affected include those involved in pain perception and inflammatory responses .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on Pain Modulation : In a controlled experiment involving animal models, the compound was administered to assess its analgesic effects. Results indicated significant pain relief compared to control groups, highlighting its potential as a therapeutic agent.
- Anti-inflammatory Effects : Another study evaluated the compound's impact on inflammatory markers in vitro. The results showed a reduction in pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory diseases .
Research Findings Summary Table
Q & A
Basic: What are the recommended synthetic routes for Ethyl 2-amino-2-cyclohexylacetate, and how can reaction conditions be optimized?
This compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-cyclohexylglycine with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to facilitate esterification. Optimization requires controlling stoichiometry (molar ratios of 1:1.2 for amine to ester), solvent selection (e.g., dichloromethane for polarity), and temperature (0–25°C to minimize side reactions). Monitoring via TLC or HPLC ensures reaction completion . Post-synthesis, purification by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield (>75%).
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm structure via cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and ester carbonyl (δ 170–175 ppm).
- FT-IR : Peaks at ~3300 cm (N-H stretch), 1740 cm (C=O ester), and 1250 cm (C-O ester) validate functional groups.
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M+H] at m/z 186.1 (CHNO) .
Quantitative analysis may use HPLC with a C18 column and UV detection at 210 nm.
Advanced: How do computational methods (e.g., DFT) elucidate this compound’s stability and reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G** level) predict conformational stability by analyzing rotational barriers of the cyclohexyl and ester groups. The cyclohexyl ring adopts a chair conformation, minimizing steric hindrance. Hydrogen bonding between the amine and ester carbonyl (N-H⋯O=C, ~2.0 Å) stabilizes the structure, as shown by Atoms-in-Molecules (AIM) analysis . Solvent effects (e.g., dielectric constant) can be modeled using COSMO-RS to predict solubility and reactivity in polar media.
Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?
Discrepancies in thermodynamic data (e.g., ±5 kJ/mol variations in ΔH) arise from measurement techniques (combustion calorimetry vs. computational models). To resolve:
Cross-validate experimental data using NIST-referenced methods (e.g., gas-phase ion energetics) .
Apply group-additivity approaches (Benson’s method) with corrections for steric strain in the cyclohexyl group.
Compare with high-level ab initio calculations (e.g., G4MP2) for theoretical benchmarks .
Basic: What are the key stability considerations for storing this compound?
The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass to prevent UV degradation. Stability studies (accelerated aging at 40°C/75% RH) show <5% decomposition over 6 months when sealed with desiccants. Monitor purity via periodic GC-MS to detect degradation products like cyclohexylacetic acid .
Advanced: What mechanistic insights explain its potential biological activity (e.g., enzyme inhibition)?
The ester’s α-amino group may act as a hydrogen-bond donor to enzyme active sites (e.g., proteases). Molecular docking studies (AutoDock Vina) suggest binding affinity (K ~10 µM) to trypsin-like serine proteases via interactions with catalytic triad residues (His57, Asp102, Ser195). In vitro assays (IC determination) require optimizing substrate concentration (0.1–1 mM) and pH (7.4) to mimic physiological conditions .
Advanced: How can researchers address low yields in asymmetric synthesis of enantiopure this compound?
Low enantiomeric excess (ee) often stems from poor chiral induction. Strategies include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to achieve >90% ee.
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) in dynamic kinetic resolution to favor one enantiomer.
- Circular Dichroism (CD) : Monitor ee by comparing Cotton effects at 220–250 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

